molecular formula C10H23ClN2O2 B1398393 2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride CAS No. 1236261-80-5

2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride

Cat. No. B1398393
M. Wt: 238.75 g/mol
InChI Key: VRCJXNUPWBZJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride” is a chemical compound with the molecular formula C9H21ClN2O2 . It’s used in various scientific research applications.


Physical And Chemical Properties Analysis

This compound is stored sealed in dry conditions at room temperature . Detailed physical and chemical properties such as boiling point were not available in the search results.

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

  • Anticonvulsant Activities : Research on primary amino acid derivatives (PAADs) has demonstrated that certain N'-benzyl 2-substituted 2-amino acetamides exhibit pronounced activities in anticonvulsant models and neuropathic pain models. These compounds, including variations like (R)-N'-benzyl 2-amino-3-methylbutanamide, have shown to outperform traditional anticonvulsants such as phenobarbital in maximal electroshock seizure (MES) models. Modifications at specific sites within these compounds can enhance their anticonvulsant activity, suggesting the potential for developing new classes of anticonvulsants based on structural optimization (King et al., 2011).

Molecular Synthesis and Cyclization

  • Cyclopropanecarboxamides Formation : Studies have illustrated the synthetic utility of N,N-disubstituted 4-hydroxy-2-methylbutanamides in generating cyclopropanecarboxamides, highlighting a base-catalyzed cyclization method. Such research underscores the potential for chemical synthesis and transformation techniques to create novel compounds with specific structural features, which could be relevant for developing new pharmaceuticals or materials (Mekhael et al., 2011).

Collagenase Inhibition for Tissue Regeneration

  • Collagenase Inhibitor Ointments : Investigations into collagenase inhibitor ointments have demonstrated significant effects on collagen degradation and qualitative tissue changes in animal models. These studies involve compounds structurally similar to 2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride, indicating the broader relevance of such compounds in medical research, particularly in tissue regeneration and wound healing applications (Nishizawa et al., 2009).

Matrix Metalloproteinase (MMP) Inhibition for Imaging Studies

  • MMP Inhibitors for PET Imaging : The development of fluorine-18 labelled derivatives of MMP inhibitors for PET imaging purposes reflects the intersection of chemical synthesis and biomedical imaging. This research suggests the potential use of structurally related compounds in designing imaging agents that can target specific enzymes or pathways within the body, aiding in the diagnosis and monitoring of diseases (Wagner et al., 2009).

Safety And Hazards

This compound has several safety precautions associated with it. For example, it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to contact air or water due to the risk of violent reaction and possible flash fire. It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.ClH/c1-4-14-7-5-6-12-10(13)9(11)8(2)3;/h8-9H,4-7,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCJXNUPWBZJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.